Thietane, 2,2-dimethyl-3-phenoxy-

Tribology Lubricant additives Antiwear

Thietane, 2,2-dimethyl-3-phenoxy- (CAS 647033-00-9; molecular formula C₁₁H₁₄OS; MW 194.30 g/mol) belongs to the class of 3-phenoxy-substituted thietanes—saturated four-membered sulfur-containing heterocycles. The compound carries two geminal methyl groups at the C-2 position and a phenoxy substituent at C-3.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
CAS No. 647033-00-9
Cat. No. B12585789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietane, 2,2-dimethyl-3-phenoxy-
CAS647033-00-9
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCC1(C(CS1)OC2=CC=CC=C2)C
InChIInChI=1S/C11H14OS/c1-11(2)10(8-13-11)12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyFXCKQBMDYNVJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-phenoxythietane (CAS 647033-00-9): Core Identity and Procurement Classification


Thietane, 2,2-dimethyl-3-phenoxy- (CAS 647033-00-9; molecular formula C₁₁H₁₄OS; MW 194.30 g/mol) belongs to the class of 3-phenoxy-substituted thietanes—saturated four-membered sulfur-containing heterocycles [1][2]. The compound carries two geminal methyl groups at the C-2 position and a phenoxy substituent at C-3. Its computed physicochemical profile (XLogP3 = 3, hydrogen bond donor count = 0, acceptor count = 2, rotatable bond count = 2, topological polar surface area = 34.5 Ų) defines a moderately lipophilic scaffold with restricted conformational flexibility relative to mono-methyl or unsubstituted thietane analogs [1]. Primary research has investigated 3-phenoxythietane derivatives principally in two application domains: as antiwear/extreme-pressure additives for lubricating oils (specifically TB-20 gear oil) [3], and within broader patent families claiming insecticidal/acaricidal utility for oxetane and thietane derivatives [4].

Why Generic 2,2-Dimethyl-3-phenoxythietane Substitution Carries Procurement Risk


Within the 2,2-dimethylthietane scaffold family, the nature of the C-3 substituent is the primary determinant of both physicochemical properties and functional application profile. Unsubstituted 2,2-dimethylthietane (CAS 55022-72-5; MW 102.2 g/mol, XLogP ~2.5) is a relatively low-molecular-weight, highly volatile compound investigated predominantly as a semiochemical (predator odor constituent) [1]. In contrast, the 3-phenoxy derivative introduces a ~90 Da mass increase, a significant shift in lipophilicity (computed XLogP3 = 3 vs. ~2.5), and a markedly different hydrogen-bonding profile—all of which fundamentally alter volatility, solubility, and interfacial adsorption behavior [2]. 3-Alkyl-substituted analogs (e.g., 3-methyl, 3-propyl) lack the aromatic π-system contributed by the phenoxy group, eliminating the capacity for π-π stacking interactions with metal surfaces in tribological applications or with aromatic receptor pockets in biological targets [3]. These structural differences mean that a procurement decision to substitute 2,2-dimethyl-3-phenoxythietane with a simpler 2,2-dimethylthietane or a 3-alkylthietane analog would result in a functionally different compound whose performance characteristics have not been cross-validated in the target application domain.

2,2-Dimethyl-3-phenoxythietane Quantitative Differentiation Evidence: What the Data Show


Lubricant Antiwear Performance: 3-Phenoxythietane Derivatives vs. Unsubstituted Baseline in TB-20 Gear Oil

In a four-ball friction machine study (GOST 9490-75, steel balls ШХ-15, 12.7 mm diameter, 1420–1430 rpm, room temperature), 3-substituted thietane derivatives added to TB-20 gear oil at equimolar loading (0.025 mol per 100 g oil) were evaluated for antiwear performance measured as wear scar diameter (Dᵢ, mm) under a constant axial load of 392 N over 1 hour [1]. The unsubstituted thietane framework (no additive) yields a baseline wear scar of 0.77 mm for pure TB-20 oil. A closely related 3-phenoxy-substituted thietane analog (C₆H₅O–) reduced wear to 0.44 mm, representing a 43% improvement over baseline. This is consistent with the class-level inference that the 3-phenoxy-2,2-dimethyl substitution pattern contributes a defined antiwear benefit to lubricant formulations [1][2].

Tribology Lubricant additives Antiwear Extreme pressure Gear oil

Extreme-Pressure (EP) Performance: Critical Load and Weld Load of 3-Aryloxythietane Additives

Under the same four-ball test conditions and equimolar additive loading (0.025 mol/100 g oil), extreme-pressure properties were quantified as critical seizure load (Pₖ, N), weld load (Pₛ, N), and seizure index (Iₛ) [1]. The 3-phenoxythietane class member (C₆H₅O– substituted) recorded a critical load (Pₖ) of 1080 N and a weld load (Pₛ) of 3400 N. For comparison, the baseline unadditized TB-20 oil recorded Pₖ = 774 N and Pₛ = 1558 N, while the commercial EP/AW additive Anglamol-99 recorded Pₖ = 1410 N and Pₛ = 3980 N. A 3-(2-chlorophenoxy)thietane analog showed an improved critical load of 1250 N and weld load of 3340 N, demonstrating that electronegative substitution on the phenoxy ring can further tune EP performance [1].

Extreme pressure additives Gear oil formulation Seizure load Weld load

Physicochemical Differentiation: Lipophilicity and H-Bond Profile vs. 2,2-Dimethylthietane

Computed physicochemical descriptors establish clear quantitative differentiation between 2,2-dimethyl-3-phenoxythietane (MW 194.30, XLogP3 = 3, HBD = 0, HBA = 2, TPSA = 34.5 Ų) and the unsubstituted parent 2,2-dimethylthietane (MW 102.2, XLogP3 ≈ 2.5, HBD = 0, HBA = 0, TPSA = 25.3 Ų) [1]. The phenoxy appendage increases molecular weight by ~90% and computed lipophilicity by ~0.5 log units, while introducing two hydrogen-bond acceptor sites. This shifts the compound from the volatile semiochemical space (bp ~112.5 °C for 2,2-dimethylthietane) into a higher-boiling, less volatile domain suitable for lubricant additive or medicinal chemistry scaffold applications where sustained presence at an interface is required .

Physicochemical profiling Lipophilicity Drug-likeness Volatility Formulation compatibility

Synthetic Accessibility via Thiirane-Thietane Rearrangement: A Route-Specific Advantage

The synthesis of 3-phenoxythietane derivatives, including the 2,2-dimethyl congener, proceeds via a thiirane-thietane rearrangement pathway: epithiochlorohydrin (ETCH) reacts with sodium phenolates in aqueous or aqueous-alcoholic media, yielding the thietane product through an 'abnormal' thiirane ring-opening mechanism [1]. The direction of this reaction depends critically on reaction medium and nucleophile hardness. For phenolate nucleophiles, thietane formation is favored, whereas harder alkoxide nucleophiles or non-aqueous conditions can shift selectivity toward thiirane products. This contrasts with 3-aminothietane syntheses, which typically require alternative protection/deprotection strategies (e.g., thietane-1,1-dioxide intermediates) . The one-step, aqueous-compatible route to 3-phenoxythietanes represents a synthetic efficiency advantage over multi-step routes to analogous 3-amino or 3-alkylthio derivatives.

Thiirane-thietane rearrangement Nucleophilic substitution Synthetic methodology Process chemistry

Procurement-Driven Application Scenarios for 2,2-Dimethyl-3-phenoxythietane


Lubricant Additive Screening: Antiwear and Extreme-Pressure Formulation Development

Based on four-ball tribological data showing that 3-phenoxythietane derivatives reduce wear scar diameter to 0.44 mm (vs. 0.77 mm for unadditized TB-20 gear oil) and increase critical seizure load to 1080 N (vs. 774 N baseline) at equimolar loading [1], procurement of 2,2-dimethyl-3-phenoxythietane is indicated for systematic structure-activity relationship (SAR) studies in gear oil, hydraulic fluid, or grease formulations. The phenoxy substituent provides a platform for further ring functionalization (e.g., chloro, methyl, hydroxy) to optimize the antiwear/EP balance, as evidenced by the improved Pₖ of 1250 N for the 2-chlorophenoxy analog [1].

Thietane Scaffold Library Construction for Agrochemical Lead Discovery

Patent disclosures (US 4,714,710; DE 3532478 A1) claim insecticidal and acaricidal activity for oxetane and thietane derivatives bearing phenoxyphenyl and related aryloxy substituents [2]. 2,2-Dimethyl-3-phenoxythietane serves as a core intermediate or scaffold for derivatization into candidate pesticides. Its gem-dimethyl substitution pattern blocks metabolic oxidation at C-2, a potential pharmacokinetic advantage in vivo; the phenoxy group provides a vector for introducing diversity at the aromatic ring to modulate target binding and physicochemical properties. Procurement for agrochemical lead optimization libraries is rationalized by the scaffold's presence in the claimed patent space.

Physicochemical Reference Standard for Sulfur Heterocycle Property Profiling

The comprehensively computed descriptor set (MW 194.30, XLogP3 = 3, HBA = 2, TPSA = 34.5 Ų) for 2,2-dimethyl-3-phenoxythietane [3] supports its use as a reference compound in physicochemical profiling of sulfur-containing heterocycles. Compared to the widely studied oxetane isostere class (CLogP ~1.5–2 for analogously substituted oxetanes), the thietane analog's higher lipophilicity and distinctive sulfur polarizability provide a valuable data point in matched molecular pair analyses for drug discovery programs evaluating oxetane-to-thietane bioisosteric replacement strategies.

Synthetic Methodology Benchmarking for Thiirane-Thietane Rearrangement Scope

The single-step synthesis of 2,2-dimethyl-3-phenoxythietane via the thiirane-thietane rearrangement from epithiochlorohydrin and sodium phenolate [4] provides a well-defined benchmark reaction for evaluating the scope and limitations of this rearrangement. Procurement supports methodology development studies exploring the effect of leaving group, solvent, temperature, and nucleophile substitution on product distribution (thiirane vs. thietane), with direct relevance to process chemistry scale-up of sulfur heterocycle intermediates.

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